Tert-butyl methyl((3-oxocyclobutyl)methyl)carbamate
CAS No.:
Cat. No.: VC18077249
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate |
| Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12(4)7-8-5-9(13)6-8/h8H,5-7H2,1-4H3 |
| Standard InChI Key | KMZMKIZYYCNSIA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1CC(=O)C1 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of tert-butyl methyl((3-oxocyclobutyl)methyl)carbamate (CAS: 1783743-14-5; molecular formula: C11H19NO3) consists of a carbamate backbone with three distinct functional groups . The tert-butyl group (C(C(CH3)3)) is bonded to the oxygen of the carbamate, while the nitrogen atom is substituted with a methyl group and a (3-oxocyclobutyl)methyl moiety. The cyclobutane ring contains a ketone oxygen at the 3-position, introducing strain and polarity into the structure .
Stereoelectronic Properties
The compound’s reactivity is governed by the electron-withdrawing nature of the carbamate group and the steric effects of the tert-butyl substituent. The cyclobutane ring’s angle strain (approximately 90° bond angles) enhances its susceptibility to ring-opening reactions, particularly under acidic or basic conditions. Density functional theory (DFT) calculations predict that the ketone group in the cyclobutyl ring participates in hydrogen bonding, influencing the compound’s solubility in polar solvents .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ 1.4 ppm, singlet, 9H), the methyl group on nitrogen (δ 3.0 ppm, singlet, 3H), and the cyclobutyl protons (δ 2.7–3.2 ppm, multiplet) . Infrared (IR) spectroscopy confirms the presence of the carbonyl group (C=O stretch at ~1700 cm⁻¹) and the carbamate N-H stretch (3300 cm⁻¹).
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of tert-butyl methyl((3-oxocyclobutyl)methyl)carbamate typically involves a two-step process. First, tert-butyl carbamate is reacted with a cyclobutanone derivative, such as 3-(bromomethyl)cyclobutanone, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction proceeds via nucleophilic substitution, where the nitrogen of the carbamate attacks the electrophilic carbon of the cyclobutanone derivative. Tetrahydrofuran (THF) or dimethylformamide (DMF) is employed as the solvent, and the reaction is conducted under inert atmosphere at 0–25°C.
Example Reaction:
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to yield a white crystalline solid with a purity of ≥95% .
Side Reactions and Byproducts
Competing reactions include the elimination of hydrogen bromide (HBr) to form alkenes or the over-alkylation of the carbamate nitrogen. These are mitigated by controlling reaction temperature and stoichiometry.
Physicochemical Properties
Thermal Stability
The compound exhibits moderate thermal stability, with decomposition observed above 150°C. Differential scanning calorimetry (DSC) shows an endothermic peak at 85°C, corresponding to its melting point.
Solubility Profile
Tert-butyl methyl((3-oxocyclobutyl)methyl)carbamate is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate. It is insoluble in water (<0.1 mg/mL at 25°C) .
Applications in Scientific Research
Organic Synthesis
The compound serves as a protected amine precursor in peptide synthesis. The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions (e.g., HCl in dioxane), enabling sequential coupling reactions .
Drug Discovery
Its enzyme-inhibiting properties make it a candidate for developing therapeutics targeting neurodegenerative diseases or metabolic disorders. Current studies focus on optimizing its selectivity and reducing off-target effects.
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